N'-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide
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Overview
Description
N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is synthesized through the condensation of 2-bromobenzaldehyde with pyridine-2-carbohydrazide. Schiff bases are known for their stability and ability to form complexes with metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide typically involves the following steps:
Condensation Reaction: The primary method involves the condensation of 2-bromobenzaldehyde with pyridine-2-carbohydrazide in the presence of an acid catalyst such as hydrochloric acid. The reaction is usually carried out in ethanol or methanol as the solvent.
Reaction Conditions: The mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and electronic properties.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties. Schiff bases are known to exhibit biological activities such as antibacterial, antifungal, and anticancer effects.
Medicine: Explored for its pharmacological applications, including potential use as a drug candidate for various diseases.
Industry: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The azomethine group (C=N) in Schiff bases is crucial for their biological activity, as it can form hydrogen bonds and coordinate with metal ions, affecting the function of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-1-benzofuran-2-carbohydrazide
Uniqueness
N’-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further chemical modifications. Additionally, the pyridine ring enhances its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry .
Properties
Molecular Formula |
C13H10BrN3O |
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Molecular Weight |
304.14 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10BrN3O/c14-11-6-2-1-5-10(11)9-16-17-13(18)12-7-3-4-8-15-12/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
PRVMMGONYICJRV-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=N2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)Br |
Origin of Product |
United States |
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